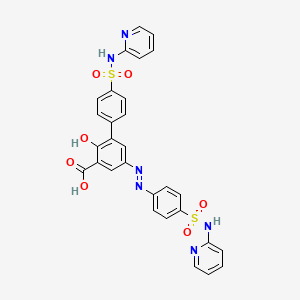
2-Hydroxy-4'-(pyridin-2-ylsulfamoyl)-5-(2-(4-(pyridin-2-ylsulfamoyl)phenyl)diazenyl)biphenyl-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-4'-(pyridin-2-ylsulfamoyl)-5-(2-(4-(pyridin-2-ylsulfamoyl)phenyl)diazenyl)biphenyl-3-carboxylic acid, also known as 2-Hydroxy-4'-(pyridin-2-ylsulfamoyl)-5-(2-(4-(pyridin-2-ylsulfamoyl)phenyl)diazenyl)biphenyl-3-carboxylic acid, is a useful research compound. Its molecular formula is C29H22N6O7S2 and its molecular weight is 630.65. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxy-4'-(pyridin-2-ylsulfamoyl)-5-(2-(4-(pyridin-2-ylsulfamoyl)phenyl)diazenyl)biphenyl-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-4'-(pyridin-2-ylsulfamoyl)-5-(2-(4-(pyridin-2-ylsulfamoyl)phenyl)diazenyl)biphenyl-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Inhibition of xc⁻ Transporter-mediated Cystine Uptake
A series of sulfasalazine analogs, including compounds structurally related to the specified chemical, were synthesized and tested for their ability to block the cystine-glutamate antiporter system xc⁻. These analogs were designed to inhibit cystine uptake by cells, potentially offering a pharmacological profile suitable for in vivo studies of diseases where cystine accumulation is detrimental. The research showed that modifications to sulfasalazine, such as replacing the diazo group with an alkyne group and maintaining the carboxylate group, could yield potent inhibitors of the xc⁻ system, suggesting a role for these compounds in studying cystine-glutamate exchange mechanisms (Shukla et al., 2011).
Catalytic Alcohol Oxidation
Sulfonated Schiff base copper(II) complexes, potentially including derivatives or analogs of the mentioned chemical, have been shown to serve as efficient and selective catalysts for the oxidation of alcohols to ketones and aldehydes under solvent-free conditions. These findings highlight the potential of such complexes in green chemistry applications, where the selective oxidation of alcohols using environmentally friendly catalysts is of significant interest. The research demonstrates the versatility of these complexes in catalyzing the oxidation of various alcohols, offering insights into their mechanism and potential for broader application in synthetic chemistry (Hazra et al., 2015).
Novel Pyrido and Pyrazolo Pyrimidine Derivatives
The synthesis and characterization of novel derivatives incorporating pyrido and pyrazolo pyrimidine moieties, related to the specified chemical structure, have been explored for potential applications in various fields, including materials science and pharmaceuticals. These compounds exhibit interesting structural features that may lend them to applications in drug development and the design of novel materials with specific optical or electronic properties (Sanad et al., 2018).
Supramolecular Chemistry and Coordination Polymers
Research into the structural diversity and properties of coordination polymers constructed from flexible carboxylate linkers and pyridyl co-linkers, which may include molecules structurally similar to the specified chemical, has led to the discovery of materials with potential applications in sensing, catalysis, and material science. These studies highlight the role of such compounds in the development of new materials with tunable properties, including fluorescence sensing of nitroaromatics, which is important for environmental monitoring and security applications (Gupta et al., 2017).
特性
IUPAC Name |
2-hydroxy-3-[4-(pyridin-2-ylsulfamoyl)phenyl]-5-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N6O7S2/c36-28-24(19-7-11-22(12-8-19)43(39,40)34-26-5-1-3-15-30-26)17-21(18-25(28)29(37)38)33-32-20-9-13-23(14-10-20)44(41,42)35-27-6-2-4-16-31-27/h1-18,36H,(H,30,34)(H,31,35)(H,37,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISAHTSZQJGNHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=C(C(=CC(=C3)N=NC4=CC=C(C=C4)S(=O)(=O)NC5=CC=CC=N5)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N6O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4'-(pyridin-2-ylsulfamoyl)-5-(2-(4-(pyridin-2-ylsulfamoyl)phenyl)diazenyl)biphenyl-3-carboxylic acid | |
CAS RN |
1391062-34-2 |
Source


|
| Record name | 2-Hydroxy-4'-(pyridin-2-ylsulfamoyl)-5-(2-(4-(pyridin-2-ylsulfamoyl)phenyl)diazenyl)biphenyl-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391062342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


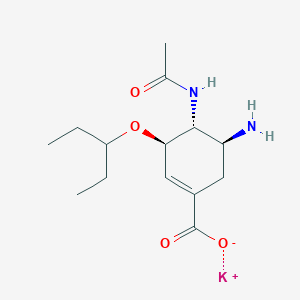
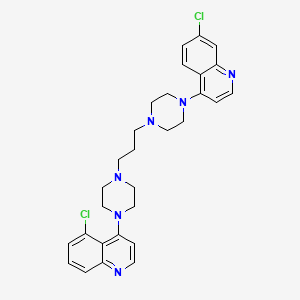

![2,5-Dihydro-2,5-dioxo-N-[2-(phenylamino)ethyl]-1H-pyrrole-1-propanamide](/img/structure/B586565.png)

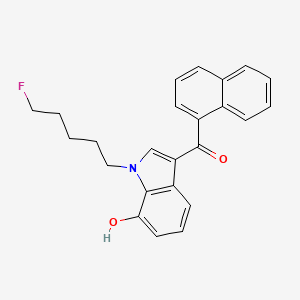

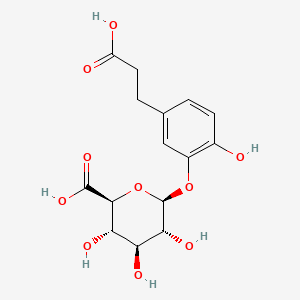



![[2-(4-Amino-phenyl)-thiazol-4-YL]-methanol](/img/structure/B586581.png)